N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a benzothiazole moiety, which is often associated with biological activity, particularly in the field of pharmaceuticals. The structure includes a pyridine ring and a benzamide group, enhancing its chemical properties and potential therapeutic effects.
This compound can be sourced from various chemical suppliers and research institutions. It is cataloged under different identifiers, including the CAS number 941867-30-7, which facilitates its identification in chemical databases. The compound is typically available in high purity (around 95%) for research purposes .
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular formula of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is C13H10FN3S. Its structure can be represented using various notations:
This representation indicates the arrangement of atoms within the molecule, highlighting functional groups that contribute to its reactivity and biological activity .
The molecular weight of this compound is approximately 259.31 g/mol, indicating its size and potential interactions with biological systems.
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can participate in various chemical reactions typical of amides and heterocycles:
These reactions require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is primarily linked to its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit anti-cancer properties by interfering with androgen receptor signaling pathways .
Key physical properties include:
Key chemical properties include:
Relevant data from studies indicate that compounds within this class exhibit stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several potential applications in scientific research:
Molecular hybridization strategies for N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide integrate three pharmacophoric elements: fluorinated benzothiazole, benzamide, and pyridinylmethyl units. The strategic fluorination at the C4 position of the benzothiazole ring significantly enhances bioactivity by improving membrane permeability and electron-withdrawing properties, which strengthens target binding interactions [1] [7]. Simultaneously, the pyridinylmethyl group at the N2 position introduces a critical hydrogen-bonding domain that increases binding affinity for enzymes and receptors implicated in cancer and inflammation pathways . Benzamide substitution patterns are optimized for steric and electronic effects; electron-donating methoxy groups at ortho positions demonstrate improved activity over unsubstituted analogs due to enhanced conformational stability [6] [10].
Table 1: Hybridization Effects on Compound Properties
Pharmacophoric Element | Structural Role | Biological Impact |
---|---|---|
4-Fluorobenzothiazole | Enhances electron deficiency | Improves membrane penetration & target affinity |
Pyridin-3-ylmethyl | Introduces H-bonding capability | Facilitates kinase/receptor binding |
Substituted benzamide | Modulates steric bulk | Tunes selectivity against biological targets |
This hybridization leverages synergistic effects observed in clinical benzothiazoles like Frentizole (anti-inflammatory) and Pramipexole (anti-Parkinsonian), where fluorination consistently improves metabolic stability and target specificity [1] [7]. Computational analyses confirm that the hybrid scaffold adopts a planar conformation ideal for intercalation into biological macromolecules, explaining its potent enzyme inhibition profiles [6].
Synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide proceeds via a three-stage sequence requiring precise control of reaction parameters. Stage 1 generates the fluorinated benzothiazole core through acid-catalyzed cyclization: 2-amino-4-fluorothiophenol reacts with aldehydes under oxidative conditions using H₂O₂/HCl or I₂ catalysts, achieving 70-85% yields in ethanol at 25-80°C [1] [10]. Alternatively, polyphosphoric acid (PPA)-mediated condensation with carboxylic acids occurs at 220°C, though this method risks decomposition of thermally sensitive substituents [10].
Stage 2 activates the carboxylic acid partner (e.g., 2,3-dimethoxybenzoic acid) using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, with reaction completion monitored by cessation of HCl evolution [6]. Stage 3 employs nucleophilic substitution under Schotten-Baumann conditions: the pre-formed 2-amino-4-fluorobenzothiazole reacts with 3-(chloromethyl)pyridine in anhydrous DMF at 0°C, followed by addition of the acyl chloride at 25°C. Triethylamine serves as both base and catalyst, with rigorous exclusion of moisture critical to prevent hydrolysis . Amide coupling yields range from 65-78% after 12-24 hours, influenced by electronic effects of benzamide substituents – electron-donating groups accelerate reaction rates while sterically hindered ortho-substituents necessitate extended reaction times [6].
Table 2: Representative Synthetic Conditions and Yields
Stage | Key Reagents | Conditions | Yield (%) | Catalyst Role |
---|---|---|---|---|
Cyclization | H₂O₂/HCl or I₂ | EtOH, 25-80°C, 3-7h | 70-85 | Oxidative cyclization |
Acyl chloride formation | SOCl₂ | Reflux, 2-4h | >95 | Carboxyl activation |
Amide coupling | Et₃N, anhydrous DMF | 0°C → 25°C, 12-24h | 65-78 | Acid scavenger |
Conventional thermal synthesis limitations are overcome through microwave-assisted protocols that significantly accelerate the benzothiazole cyclization and amidation steps. Cyclocondensation of 2-amino-4-fluorothiophenol with substituted benzaldehydes using phenyl iodonium bis(trifluoroacetate) (PIFA) under microwave irradiation (240W, 80°C) completes in 3-6 minutes versus 4-7 hours thermally, with yields increasing from 68% to 92% due to suppressed side reactions [1] [7]. The mechanism involves rapid dielectric heating that exceeds conventional heat transfer efficiency, particularly beneficial for electron-deficient aldehydes prone to decomposition in prolonged thermal reactions [3] [6].
One-pot methodologies integrate cyclization and N-alkylation using glycerol as solvent – the high boiling point (290°C) facilitates sequential reactions without intermediate isolation. After benzothiazole formation (30 min at 120°C), 3-(chloromethyl)pyridine and K₂CO₃ are added directly, enabling N-alkylation in 1 hour (78% overall yield). This approach eliminates purification of unstable intermediates and reduces solvent waste by 60% compared to multi-step processes [10]. Critical parameters include microwave power optimization (180-300W) and solvent selection: DMSO enhances yields for polar intermediates while toluene is preferred for non-polar precursors [1] [3].
Table 3: Microwave vs. Conventional Synthesis Efficiency
Parameter | Microwave Method | Conventional Method | Improvement |
---|---|---|---|
Reaction time | 3-6 minutes | 3-7 hours | 30-70x faster |
Yield range | 85-92% | 65-78% | +15-25% |
Temperature uniformity | Instantaneous core heating | Gradient-dependent | Reduced decomposition |
Energy consumption | 0.5-1.0 kWh/mol | 8-12 kWh/mol | 85-90% reduction |
Final product purity is achieved through crystallization or chromatographic methods, with selection dictated by substituent polarity. Recrystallization from ethanol/water (3:1) provides >99% purity for non-polar derivatives (e.g., unsubstituted benzamides), leveraging temperature-dependent solubility differences. Optimal crystallization occurs at 4°C for 12 hours, yielding large crystals with minimal solvent inclusion [5]. Polar analogs containing sulfonyl or nitro groups require mixed solvent systems: DMSO/water mixtures (1:5) yield 80-85% recovery for compounds like 4-(pyrrolidine-1-sulfonyl) derivatives, though multiple recrystallizations may be needed to remove colored impurities .
Chromatography becomes essential for structurally similar by-products (e.g., regioisomers from Dimroth rearrangement). Silica gel (230-400 mesh) with ethyl acetate/hexane gradients (20-70%) effectively separates N-alkylation isomers, monitored by TLC (Rf 0.3-0.5). Medium-pressure liquid chromatography (MPLC) on C18 reverse-phase columns resolves sulfonamide contaminants using methanol/water mobile phases, achieving 99.5% purity with 15-20% higher recovery than flash chromatography [6] . Purity verification employs orthogonal methods: HPLC (C18 column, 60:40 MeOH/H₂O, 254nm) confirms <0.1% residual solvents, while differential scanning calorimetry (DSC) identifies polymorphic forms critical for dissolution stability [5].
Table 4: Purification Method Comparison for Target Compound
Method | Applicability | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|---|
Ethanol/water recrystallization | Non-polar analogs | >99 | 70-75 | Ineffective for polar derivatives |
DMSO/water recrystallization | Sulfonyl/nitro compounds | 98-99 | 60-65 | Slow crystal growth (12-24h) |
Silica gel chromatography | Isomeric separation | 99.2 | 50-55 | High solvent consumption |
C18 MPLC | Sulfonamide removal | 99.5 | 80-85 | Requires specialized equipment |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: